Lipophilicity Differentiation: ~3.2 logP Unit Reduction vs. 2,6-Dimethyl Morpholine Analog
The target compound exhibits a computed logP of 0.705, compared to a calculated ACD/LogP of approximately 3.89 for the closest commercially catalogued structural analog, (2R,6R)-2,6-dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine . This represents a ΔlogP of approximately 3.2 units—a greater than 1,000-fold difference in octanol-water partition coefficient. The lower lipophilicity of the target compound predicts improved aqueous solubility and a reduced likelihood of non-specific membrane partitioning relative to the 2,6-dimethyl-substituted analog [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.705 (mcule property calculator) |
| Comparator Or Baseline | (2R,6R)-2,6-Dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine: ACD/LogP ≈ 3.89 (ChemSpider, ACD/Labs Percepta v14.00) |
| Quantified Difference | ΔlogP ≈ 3.2 units (~1,600× difference in partition coefficient) |
| Conditions | Computed logP values; different estimation algorithms (mcule vs. ACD/Labs); direct experimental logP not available for either compound |
Why This Matters
Procurement decisions based on physicochemical profile: the target compound's 0.705 logP places it in a polarity range favorable for aqueous solubility and CNS-excluded applications, whereas the 2,6-dimethyl analog (logP 3.89) would preferentially partition into lipid membranes, potentially increasing off-target binding and reducing free fraction.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. (General principle: logP decreases of 1 unit can reduce phospholipidosis risk; a 3-unit difference constitutes a major pharmacokinetic divergence.) View Source
